
Ethyl 3-(3,5-dioxo-4-phenyl-1,2,4-triazolidin-1-yl)-5-methyl-2-oxooxolane-3-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 3-(3,5-dioxo-4-phenyl-1,2,4-triazolidin-1-yl)-5-methyl-2-oxotetrahydrofuran-3-carboxylate is a complex organic compound that features a triazolidinone ring fused with a tetrahydrofuran ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 3-(3,5-dioxo-4-phenyl-1,2,4-triazolidin-1-yl)-5-methyl-2-oxotetrahydrofuran-3-carboxylate typically involves the reaction of ethyl 5-methyl-2-oxotetrahydrofuran-3-carboxylate with 4-phenyl-1,2,4-triazoline-3,5-dione. The reaction is carried out under controlled conditions, often in the presence of a suitable solvent and catalyst to facilitate the formation of the desired product.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
Ethyl 3-(3,5-dioxo-4-phenyl-1,2,4-triazolidin-1-yl)-5-methyl-2-oxotetrahydrofuran-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can lead to the formation of hydroxyl or amine derivatives.
Substitution: Nucleophilic substitution reactions can occur at the triazolidinone ring, leading to the formation of substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic or acidic conditions to facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce hydroxyl or amine derivatives.
Aplicaciones Científicas De Investigación
Ethyl 3-(3,5-dioxo-4-phenyl-1,2,4-triazolidin-1-yl)-5-methyl-2-oxotetrahydrofuran-3-carboxylate has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and binding affinities.
Industry: It may be used in the development of new materials with specific properties, such as polymers or coatings.
Mecanismo De Acción
The mechanism by which ethyl 3-(3,5-dioxo-4-phenyl-1,2,4-triazolidin-1-yl)-5-methyl-2-oxotetrahydrofuran-3-carboxylate exerts its effects involves interactions with molecular targets such as enzymes or receptors. The triazolidinone ring can act as a Michael acceptor, facilitating nucleophilic addition reactions. This interaction can inhibit enzyme activity or alter receptor binding, leading to various biological effects.
Comparación Con Compuestos Similares
Similar Compounds
4-Phenyl-1,2,4-triazoline-3,5-dione: A precursor in the synthesis of the compound.
Ethyl 5-methyl-2-oxotetrahydrofuran-3-carboxylate: Another precursor used in the synthesis.
Substituted triazolidinones: Compounds with similar triazolidinone rings but different substituents.
Uniqueness
Ethyl 3-(3,5-dioxo-4-phenyl-1,2,4-triazolidin-1-yl)-5-methyl-2-oxotetrahydrofuran-3-carboxylate is unique due to its fused ring structure, which imparts specific chemical and biological properties
Propiedades
Número CAS |
63376-44-3 |
|---|---|
Fórmula molecular |
C16H17N3O6 |
Peso molecular |
347.32 g/mol |
Nombre IUPAC |
ethyl 3-(3,5-dioxo-4-phenyl-1,2,4-triazolidin-1-yl)-5-methyl-2-oxooxolane-3-carboxylate |
InChI |
InChI=1S/C16H17N3O6/c1-3-24-12(20)16(9-10(2)25-13(16)21)19-15(23)18(14(22)17-19)11-7-5-4-6-8-11/h4-8,10H,3,9H2,1-2H3,(H,17,22) |
Clave InChI |
GATBUXFGTOMGMX-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)C1(CC(OC1=O)C)N2C(=O)N(C(=O)N2)C3=CC=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


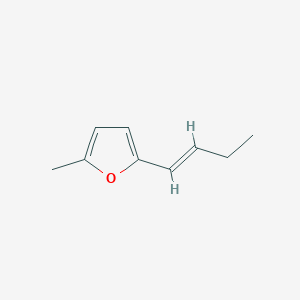

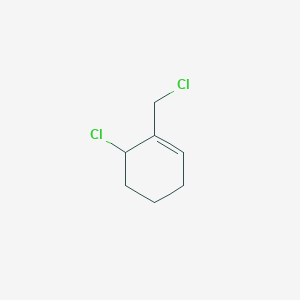
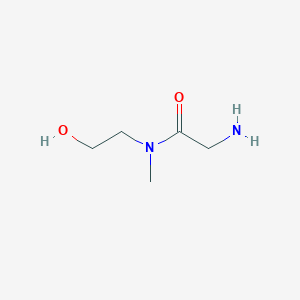

![4-Chloro-2-ethyl-5-[(furan-2-yl)methoxy]pyridazin-3(2H)-one](/img/structure/B12917499.png)
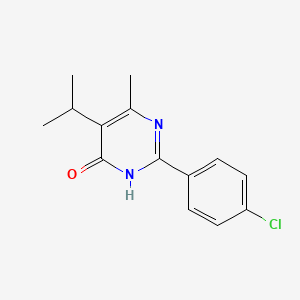
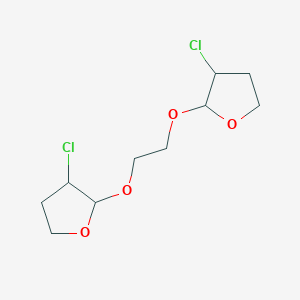

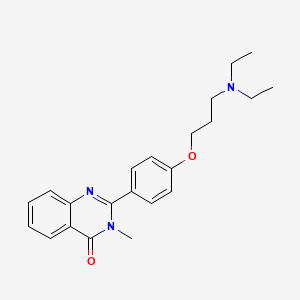
![N-[3-(Benzenesulfonyl)-5-chloro-1H-indol-2-yl]-2-(morpholin-4-yl)acetamide](/img/structure/B12917527.png)
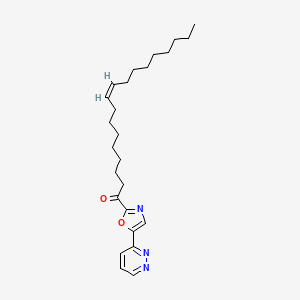

![8a-(2,4-Dimethylphenyl)tetrahydro-2h-pyrrolo[2,1-b][1,3]oxazin-6(7h)-one](/img/structure/B12917559.png)
